molecular formula C9H4ClO2S- B105632 4-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 23967-57-9

4-Chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No. B105632
CAS RN: 23967-57-9
M. Wt: 211.65 g/mol
InChI Key: IPAXPERGAMNMIJ-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophene-2-carboxylic acid is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their wide range of pharmacological properties and their utility in synthetic medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves reactions with various reagents and catalysts to introduce different functional groups. For instance, 2,3,4,5,6,7-hexachlorobenzo[b]thiophen can react with n-butyl-lithium to yield lithio derivatives, which can further react to form Grignard reagents. Catalytic hydrogenation using Pd-C can also be employed to synthesize tetrachlorobenzo[b]thiopen with high yield . Additionally, substituted benzo[b]thiophene carboxamides can be prepared from reactions of chlorobenzo[b]thiophene carbonyl chloride with aminopropanamides, followed by base-catalyzed ring closure to yield dihydro-imidazol-5-ones .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, NMR, and mass spectroscopy. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed to crystallize in the monoclinic system with specific lattice parameters and space group. The stability of the structure is attributed to intermolecular hydrogen bonds, π-π, and CH-π interactions .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. Nucleophilic substitution reactions can replace chlorine atoms with different nucleophiles such as LAH or sodium benzenethiolate. The Buchwald-Hartwig reaction can be used to replace chlorine substituents with piperidine, although reductive dechlorination can also occur as a side reaction . Furthermore, peroxytrifluoroacetic acid can be used to form dioxides from chlorobenzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by the substituents on the thiophene ring. These properties are crucial for their biological activities and potential pharmacological applications. For instance, the introduction of various substituents can enhance the allosteric enhancer activity at the A1 adenosine receptor, as seen in the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives with different electron-withdrawing or electron-releasing groups . The presence of small alkyl groups, bromine, or aryl moieties at the thiophene C-5 position can significantly affect the activity of these compounds .

Scientific Research Applications

Crystallographic Analysis

4-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives have been explored in crystallographic studies. For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, closely related to 4-chlorobenzo[b]thiophene-2-carboxylic acid, has been synthesized and its structure determined via single crystal X-ray analysis. This study revealed interactions and packing structures dominated by Van der Waals forces between molecular chains, offering insights into molecular interactions and stability (Tarighi, Abbasi, Zamanian, Badiei, & Ghoranneviss, 2009).

Synthesis of Derivatives and Biological Activities

Benzo[b]thiophene derivatives, synthesized from compounds like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, demonstrate significant pharmacological properties. Such derivatives include thiadiazoles, oxadiazoles, and pyrazoles. These compounds have been characterized using various analytical methods and screened for antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

Application in Organic Synthesis

The reactivity of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a similar compound, in organic synthesis has been studied. For instance, its treatment with diethyl- or dipropylcadmium leads to ketones, and with butyl- or propyllithium, it yields ketones in admixture with tertiary alcohol. This demonstrates its utility in synthesizing diverse organic compounds (Savinov, Savinykh, & Aksenov, 1984).

Decarboxylative Heck Coupling Reactions

In the realm of organic chemistry, Pd-catalyzed decarboxylative Heck-type coupling reactions have been employed using 3-chlorobenzo[b]thiophene-2-carboxylic acids. These reactions are essential for constructing functionalized benzo[b]thiophenes, demonstrating the compound's relevance in developing advanced organic synthesis techniques (Yang et al., 2016).

Supramolecular Chemistry

3-Chlorobenzo[b]thiophene-2-carboxylic acid has been used to prepare supramolecular heterocyclic host complexes. These complexes demonstrate the ability to store and release guest molecules, like n-alkyl alcohols, within one-dimensional channel-like cavities. This highlights its application in the development of novel supramolecular structures (Wakabayashi, Amako, Tabata, Kuroda, & Imai, 2014).

Safety And Hazards

4-Chlorobenzo[b]thiophene-2-carboxylic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The future directions of 4-Chlorobenzo[b]thiophene-2-carboxylic acid research are promising. It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly for laboratory research and development processes and chemical pharmaceutical production processes .

properties

IUPAC Name

4-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXPERGAMNMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[b]thiophene-2-carboxylic acid

CAS RN

23967-57-9
Record name 4-Chlorobenzo[b]thiophene-2-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Miyake, M Shimizu, K Tsuji… - Organic Process Research …, 2016 - ACS Publications
We established an improved synthetic route to 4-chlorobenzo[b]thiophene, a key intermediate in brexpiprazole synthesis, via a practical decarboxylation process in three steps. Thermal …
Number of citations: 6 pubs.acs.org
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
V Fedi, M Altamura, RM Catalioto… - Journal of medicinal …, 2007 - ACS Publications
Starting from 1 (MEN14268), a selective tachykinin NK 2 receptor antagonist with an interesting in vitro pharmacological profile, a family of numerous antagonists was obtained through …
Number of citations: 28 pubs.acs.org
L Li, Y Ding - Mini-Reviews in Organic Chemistry, 2017 - ingentaconnect.com
Organic thioether compounds had found extensive applications in the field of medicine, biology, agriculture, optical material and so on. The protocols synthesizing thioethers have …
Number of citations: 25 www.ingentaconnect.com
I Schiffers, M Frings, BM Kubber… - … Process Research & …, 2022 - ACS Publications
In recent years, 3-aminopiperidine and 3-aminoazepane have been identified as important pharmacophores that led to the development of drugs having several billion dollar global …
Number of citations: 2 pubs.acs.org
T Xue, S Ding, B Guo, Y Zhou, P Sun… - Journal of Medicinal …, 2014 - ACS Publications
The blood coagulation enzyme factor Xa (FXa) is a particularly promising target for anticoagulant therapy, and identification of oral small-molecule inhibitors of FXa remains a research …
Number of citations: 43 pubs.acs.org

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